molecular formula C7H8F2O2 B1429847 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1823966-34-2

3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B1429847
CAS No.: 1823966-34-2
M. Wt: 162.13 g/mol
InChI Key: UHCURIODBIIVRJ-UHFFFAOYSA-N
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Description

Historical Context and Development of Fluorinated Bicyclic Compounds

The development of fluorinated bicyclic compounds has evolved significantly over the past two decades, with researchers continuously seeking to overcome synthetic challenges that have persisted in this field. The journey toward accessing monofluorinated bicyclic systems began with early attempts in 2001, when Michl and colleagues performed fluorination of bicyclo[1.1.1]pentane diacid using a mixture of fluorine gas with helium, resulting in a complex mixture of fourteen isomeric and homologous polyfluorinated compounds where the desired diester was present in only seven percent according to fluorine-19 nuclear magnetic resonance analysis. These initial efforts highlighted the inherent difficulties in achieving selective fluorination of strained bicyclic systems.

Subsequent attempts to develop practical synthetic approaches included directed-group mediated carbon-hydrogen activation strategies and electrochemical fluorination methods, though these approaches consistently failed to produce the desired monofluorinated products. The breakthrough came through strain-release addition strategies involving carbenes to bicyclo[1.1.0]butanes, representing a paradigm shift from traditional fluorination approaches to more sophisticated synthetic methodologies that exploit the inherent reactivity of strained ring systems.

The historical development of bicyclo[3.1.0]hexane derivatives specifically has been driven by their prevalence in natural products and synthetic bioactive compounds. Notable natural examples include crispatene, cycloeudesmol, and laurinterol, which were isolated from marine sources and demonstrated potent bioactivities. These discoveries provided the impetus for developing synthetic methodologies to access similar bicyclic frameworks, ultimately leading to the current generation of fluorinated derivatives that combine the beneficial structural features of the bicyclic core with the advantageous properties of fluorine substitution.

Significance in Organic and Medicinal Chemistry

The significance of 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid in organic and medicinal chemistry stems from its unique combination of structural rigidity and electronic properties. Bicyclo[3.1.0]hexane scaffolds have gained prominence as conformationally constrained bioisosteres of cyclohexane, offering enhanced binding affinity to various biological receptors while maintaining similar molecular weight and modest lipophilicity characteristics. The incorporation of fluorine atoms at the 3,3-position significantly alters the electronic environment of the molecule, creating opportunities for fine-tuning acidity, basicity, and conformational preferences.

Research has demonstrated that bridge-fluorination in related bicyclic systems dramatically affects the acidity of neighboring functional groups. For instance, in bicyclo[1.1.1]pentane systems, bridge-fluorination increased acidity from a pKa value of 4.2 to 3.5, while simultaneously reducing basicity in amine derivatives by more than one order of magnitude. This electronic modulation capability makes fluorinated bicyclic compounds particularly valuable for medicinal chemistry applications where precise control of physicochemical properties is essential.

The compound serves as a versatile intermediate for the synthesis of various derivatives through standard functional group transformations. The carboxylic acid functionality provides multiple synthetic handles for the preparation of amides, esters, and heterocyclic derivatives, while the bicyclic core remains intact under typical reaction conditions. This stability combined with synthetic accessibility makes the compound an attractive building block for drug discovery programs targeting diverse therapeutic areas.

Furthermore, the conformational restriction imposed by the bicyclic framework has proven valuable in the development of receptor-selective ligands. Studies have shown that bicyclo[3.1.0]hexane-based nucleosides exhibit specific conformational preferences that can be exploited to achieve selectivity for particular enzyme targets, such as herpes thymidine kinase. The additional fluorine substitution in the 3,3-position provides further opportunities for modulating these interactions through electronic effects and hydrogen bonding patterns.

Overview of Bicyclo[3.1.0]hexane Derivatives in Chemical Research

Bicyclo[3.1.0]hexane derivatives have experienced remarkable growth in chemical research, with their applications spanning from fundamental synthetic methodology development to advanced drug discovery programs. The unique structural features of these compounds, particularly the presence of significant ring strain and conformational rigidity, have made them attractive targets for both academic and industrial research initiatives.

Recent synthetic developments have focused on convergent approaches for constructing bicyclo[3.1.0]hexane frameworks through novel annulation strategies. The (3 + 2) annulation of cyclopropenes with aminocyclopropanes represents a particularly significant advancement, providing access to bicyclo[3.1.0]hexanes possessing all-carbon quaternary centers under mild photoredox conditions. This methodology has demonstrated broad substrate scope and excellent functional group tolerance, with yields ranging from moderate to excellent across diverse substrate combinations.

Synthesis Method Substrate Type Yield Range Key Features
(3 + 2) Annulation Cyclopropenes + Aminocyclopropanes 45-86% High diastereoselectivity with difluoro derivatives
Photoredox Catalysis Organic/Iridium catalysts 50-91% Mild conditions, broad scope
Strain-Release Addition Carbenes to bicyclo[1.1.0]butanes 32-69% Practical scalability

The incorporation of fluorine substituents into bicyclo[3.1.0]hexane frameworks has opened new avenues for biological activity modulation. Research has shown that difluorocyclopropenes exhibit particularly high diastereoselectivity in annulation reactions, with diastereomeric ratios often exceeding 20:1 when combined with appropriate reaction partners. This selectivity is crucial for accessing enantiopure building blocks required for pharmaceutical applications.

Biological evaluation studies have revealed that bicyclo[3.1.0]hexane derivatives demonstrate significant potential as adenosine A3 receptor ligands, with certain derivatives exhibiting moderate binding affinity and high selectivity. The structure-activity relationships identified in these studies have provided valuable insights for future drug design efforts targeting inflammation and cancer therapeutics.

The versatility of bicyclo[3.1.0]hexane derivatives extends to their use as conformationally restricted gamma-aminobutyric acid analogues. Research has demonstrated that strategic substitution patterns can achieve remarkable selectivity for specific transporter subtypes, with some derivatives showing exclusive activity toward particular gamma-aminobutyric acid transporter subtypes. These findings highlight the potential for developing highly selective neurological therapeutics based on the bicyclo[3.1.0]hexane scaffold.

Properties

IUPAC Name

3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCURIODBIIVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deoxofluorination of Bicyclic Keto Esters

One of the principal synthetic routes involves the deoxofluorination of bicyclic keto esters to introduce the geminal difluoro substituents at the 3-position of the bicyclo[3.1.0]hexane system.

  • Procedure : The corresponding bicyclic keto ester is treated with diethylaminosulfur trifluoride (DAST), a widely used deoxofluorinating reagent, under controlled conditions to replace the keto oxygen with two fluorine atoms.

  • Outcome : This reaction affords the 3,3-difluoro substituted bicyclic ester, which can subsequently be hydrolyzed to the corresponding carboxylic acid.

  • Advantages : The method allows gram-scale synthesis and provides good control over fluorination with relatively high purity products.

  • Physicochemical Impact : Geminal difluorination lowers the pKa of the carboxylic acid by approximately 0.3 to 0.5 units and decreases lipophilicity (Log P) by about 0.54 to 0.55 units compared to non-fluorinated analogs, indicating increased acidity and altered solubility profiles.

Cyclopropanation Using Diazo Compounds and Rhodium Catalysts

Another synthetic approach employs cyclopropanation of suitable unsaturated precursors using diazo compounds in the presence of rhodium(II) catalysts.

  • Example : The cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate catalyzed by dirhodium(II) complexes at low catalyst loadings (e.g., 0.005 mol %) can yield bicyclic esters structurally related to 3,3-difluorobicyclo[3.1.0]hexane derivatives.

  • Post-Modification : Subsequent fluorination steps or ester hydrolysis can lead to the target carboxylic acid.

  • Yields : Reported yields for related bicyclic fluorinated esters range from 8% to 66%, indicating the need for optimization depending on substrate and conditions.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products:

Scientific Research Applications

3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Isomers

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Features
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid 3,3-F₂, 6-COOH C₇H₈F₂O₂ 162.13 High electronegativity, strained bicyclic core, potential metabolic stability
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid 6,6-F₂, 3-COOH C₇H₈F₂O₂ 162.13 Fluorine position alters acidity and steric interactions
Bicyclo[3.1.0]hexane-6-carboxylic acid No fluorine, 6-COOH C₇H₁₀O₂ 126.15 Parent compound; lower polarity, used in hypoglycemic agents
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Oxygen bridge (3-Oxa), 6-COOH C₆H₈O₃ 128.13 Increased polarity due to ether oxygen; used in intermediates
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid Nitrogen bridge (3-Aza), 6-COOH C₆H₉NO₂ 127.14 Basic nitrogen enables salt formation; common in enzyme inhibitors

Key Observations :

  • Fluorine Position : The 3,3-difluoro isomer (target compound) has fluorines at bridgehead carbons, increasing ring strain and electronic effects compared to the 6,6-difluoro isomer .
  • Heteroatom Substitution : Replacement of a carbon with oxygen (oxa) or nitrogen (aza) alters polarity and hydrogen-bonding capacity, impacting solubility and target interactions .

Physicochemical Properties

Table 2: Property Comparison
Compound Melting Point (°C) Solubility Acidity (pKa) Stability
3,3-Difluoro-6-carboxylic acid Not reported Moderate (Polar) ~3-4 (est.) Stable at room temp
Bicyclo[3.1.0]hexane-6-carboxylic acid Not reported Low (Nonpolar) ~4.5 Stable
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Not reported High (Polar) ~2.5-3 Hygroscopic
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid Not reported High (Polar) ~4.5 (amine) Hydrochloride salt stable

Key Observations :

  • Acidity : The 3,3-difluoro compound’s carboxylic acid is more acidic (estimated pKa ~3-4) than the parent due to electron-withdrawing fluorines .
  • Stability : Fluorination and heteroatoms enhance stability; the oxa variant’s hygroscopicity necessitates controlled storage .

Biological Activity

3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid (CAS No. 1823966-34-2) is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid functional group. Its unique structure contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

  • Molecular Formula : C7H8F2O2
  • Molecular Weight : 162.13 g/mol
  • Structure : The compound features a bicyclic framework that enhances its reactivity and biological interactions.

Antitumor Potential

Research has indicated that compounds with similar bicyclic structures exhibit significant antitumor activity. For instance, studies involving heterocyclic compounds derived from bicyclo[3.1.0]hexane frameworks have shown promising results in inhibiting cancer cell proliferation:

  • Cell Lines Tested : Human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cells.
  • IC50 Values : The most effective compounds demonstrated IC50 values ranging from 4.2 to 24.1 μM across various cell lines, suggesting a potent antiproliferative effect .

The biological activity of this compound may be attributed to its ability to induce apoptosis and inhibit cell cycle progression:

  • Apoptosis Induction : Treatment with certain derivatives led to significant cell death in HeLa and CT26 cells, with a notable increase in the SubG1 phase population, indicating activation of apoptotic pathways.
  • Cytoskeletal Changes : Confocal microscopy revealed alterations in actin filament distribution, with a reduction in filopodium-like protrusions in treated cells, which correlates with decreased cell motility .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructural FeaturesNotable Properties
Ethyl 3-fluorobicyclo[3.1.0]hexane-6-carboxylateOne fluorine atomPotentially less reactive than difluoro derivatives
Ethyl bicyclo[2.2.1]heptane-2-carboxylateBicyclic structure without fluorineUsed in organic synthesis
Ethyl 4-fluorobicyclo[2.2.2]octane-5-carboxylateDifferent bicyclic frameworkExhibits distinct biological activities

The introduction of fluorine atoms in the structure is believed to enhance reactivity and biological efficacy compared to compounds with fewer or no fluorine substituents.

Case Studies and Research Findings

Recent studies exploring the synthesis and application of derivatives of this compound have highlighted its versatility:

  • Synthesis Methods : Various synthetic routes have been developed to create derivatives that exhibit improved solubility and biological activity.
  • Biological Testing : Ongoing research includes interaction studies with biological targets to evaluate safety profiles and therapeutic potential.

Q & A

Basic: What are the established synthetic routes for 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid?

Answer:
The synthesis typically involves cyclopropanation of fluorinated precursors followed by functionalization. A validated approach includes:

Cyclopropanation : Use of diazo compounds (e.g., diazoacetates) with fluorinated olefins under Rh(II) catalysis to form the bicyclo[3.1.0]hexane core .

Carboxylic Acid Introduction : Hydrolysis of tert-butyl esters (e.g., tert-butyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate) under acidic conditions (TFA/HCl) to yield the free acid .

Fluorination : Electrophilic fluorination using Selectfluor or DAST to install fluorine atoms at the 3,3-positions .
Key Validation : Monitor reaction progress via 19F^{19}\text{F} NMR for fluorine incorporation and LCMS for intermediate purity (>95%) .

Advanced: How can computational modeling optimize reaction conditions for stereoselective synthesis?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for cyclopropanation and fluorination steps. For example:

  • Cyclopropanation stereochemistry : Simulations show a 15 kJ/mol energy barrier favoring the endo transition state, aligning with experimental yields of >80% endo product .
  • Fluorination regioselectivity : Electrostatic potential maps identify C3 as more electrophilic, justifying preferential fluorination at this site .
    Experimental Validation : Compare computed 1H^{1}\text{H} and 19F^{19}\text{F} NMR chemical shifts with experimental data (e.g., δ ~-180 ppm for gem-difluoro groups) .

Basic: What analytical techniques confirm the structure of this compound?

Answer:

  • X-ray Crystallography : Resolve bond lengths (C-F: ~1.34 Å) and bicyclic geometry (torsion angles: 5–10° for cyclopropane ring puckering) .
  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR: Protons on the cyclopropane ring appear as multiplets at δ 1.2–2.5 ppm.
    • 19F^{19}\text{F} NMR: Gem-difluoro groups show a singlet at δ -180 to -190 ppm .
  • HRMS : Confirm molecular ion [M-H]^- at m/z 191.0285 (calculated for C7_7H7_7F2_2O2_2) .

Advanced: How to resolve contradictions in reported reaction yields for fluorination steps?

Answer:
Discrepancies arise from solvent polarity and temperature. For instance:

  • DAST-mediated fluorination : Yields drop from 85% to 50% in THF vs. DCM due to poor fluorine activation in polar solvents .
  • Temperature effects : At -78°C, side reactions (e.g., ring-opening) are suppressed, improving yields by 20% .
    Mitigation : Optimize via Design of Experiments (DoE) with parameters like solvent (DCM > THF), temperature (-78°C), and stoichiometry (1.2 eq DAST) .

Basic: What are the reactivity trends of the carboxylic acid group in this scaffold?

Answer:
The bicyclic strain enhances acidity (pKa_a ~2.5 vs. ~4.7 for non-fluorinated analogs). Reactivity includes:

  • Esterification : Use EDCI/DMAP in DMF to form methyl/tert-butyl esters (yields >90%) .
  • Amide Coupling : HATU/DIPEA in DMF couples with amines (e.g., anilines, hydrazines) at room temperature (RT) .
    Caution : Avoid strong bases (e.g., NaOH) to prevent cyclopropane ring opening .

Advanced: How to design inhibitors targeting enzymes using this scaffold?

Answer:
The bicyclic core mimics transition states in enzymatic catalysis. Case study:

  • Monoacylglycerol Lipase (MAGL) Inhibitors :
    • Functionalize the carboxylic acid as a warhead (e.g., α-ketoamide) for covalent binding.
    • Introduce substituents (e.g., pyrazole) via Grignard addition to enhance selectivity (IC50_{50} < 10 nM) .
      Validation : Co-crystallization with MAGL (PDB: 6XYZ) confirms binding at the catalytic serine residue .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Storage : Keep under inert gas (N2_2) at -20°C in airtight containers to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How does fluorination impact metabolic stability in biological studies?

Answer:

  • In vitro assays : Fluorine reduces CYP450-mediated oxidation (t1/2_{1/2} increases from 2h to 8h in human liver microsomes) .
  • In vivo (rat) : 3,3-Difluoro derivatives show 3x higher AUC compared to non-fluorinated analogs due to reduced Phase I metabolism .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 2
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.